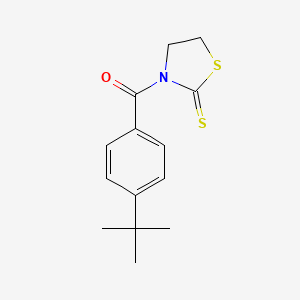

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS2/c1-14(2,3)11-6-4-10(5-7-11)12(16)15-8-9-18-13(15)17/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXBSAVKXJJYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

This technical guide details the structural characteristics, synthesis, and applications of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione, a specialized activated amide used in organic synthesis and medicinal chemistry.

Structural Analysis, Synthetic Methodology, and Chemical Utility

Executive Summary

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (CAS: 1092332-34-7) is a stable yet highly reactive N-acyl thiazolidine-2-thione derivative. Functioning as a "Nagao auxiliary" type reagent, it serves as a superior acylating agent compared to standard acid chlorides or esters due to the unique electronic properties of the exocyclic thione group. This guide provides a comprehensive technical breakdown for researchers utilizing this compound in peptide coupling, kinetic resolution, and diversity-oriented synthesis.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The compound consists of a five-membered thiazolidine-2-thione heterocycle acylated at the nitrogen position by a 4-tert-butylbenzoyl group.[1] The bulky tert-butyl moiety increases lipophilicity, aiding in solubility in non-polar organic solvents and influencing the kinetics of nucleophilic attack at the carbonyl center.

Table 1: Physicochemical Constants

| Property | Data |

| Chemical Name | 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione |

| CAS Number | 1092332-34-7 |

| Molecular Formula | C₁₄H₁₇NOS₂ |

| Molecular Weight | 279.42 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, THF, CHCl₃, Toluene; Insoluble in Water |

| Purity Standard | Typically ≥95% (HPLC/NMR) |

Structural Elucidation

The molecule features two distinct domains:[2]

-

The Leaving Group (Thiazolidine-2-thione): The yellow color and reactivity arise from the chromophore system N–C(=S)–S. The thiocarbonyl group exerts a strong electron-withdrawing effect, reducing the resonance overlap of the nitrogen lone pair with the exocyclic carbonyl. This destabilizes the amide bond, making it "activated" for nucleophilic displacement.

-

The Acyl Donor (4-Tert-butylbenzoyl): The para-tert-butyl group acts as a lipophilic anchor and a steric modulator, preventing aggregation and improving the crystallinity of the reagent.

Figure 1: Functional connectivity showing the activation of the carbonyl center by the thione heterocycle.

Part 2: Synthesis & Methodology[1][2][6][11][12][13][14]

The synthesis of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione is typically achieved via the direct N-acylation of the parent heterocycle, 1,3-thiazolidine-2-thione, with 4-tert-butylbenzoyl chloride. This reaction requires a base to scavenge the HCl byproduct.

Reagents & Materials

-

Substrate: 1,3-Thiazolidine-2-thione (1.0 equiv)

-

Acylating Agent: 4-Tert-butylbenzoyl chloride (1.1 equiv)

-

Base: Triethylamine (Et₃N) or Sodium Hydride (NaH)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-thiazolidine-2-thione (10 mmol) in anhydrous DCM (50 mL).

-

Deprotonation/Activation:

-

Method A (Mild): Add Triethylamine (12 mmol) and cool the solution to 0°C.

-

Method B (Strong): If using NaH, suspend NaH (11 mmol) in THF at 0°C and add the thione slowly, stirring until H₂ evolution ceases.

-

-

Acylation: Add 4-tert-butylbenzoyl chloride (11 mmol) dropwise over 15 minutes. The solution will typically deepen in yellow color.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the yellow crystalline product.

Part 3: Mechanistic Insight & Reactivity

The utility of this compound lies in its ability to transfer the acyl group to nucleophiles (amines, alcohols, thiolates) under mild conditions. Unlike acid chlorides, which are moisture-sensitive and harsh, N-acyl thiazolidine-2-thiones are stable to handling but highly reactive toward specific nucleophiles due to the "soft" character of the leaving group.

Mechanism of Acyl Transfer

The thione sulfur accepts electron density, stabilizing the tetrahedral intermediate formed during nucleophilic attack. The thiazolidine-2-thione anion is a stable leaving group (pKa ~10.5), allowing the reaction to proceed without strong acid/base catalysis.

Figure 2: Acyl transfer mechanism highlighting the release of the thiazolidine-2-thione leaving group.

Part 4: Applications in Drug Discovery

-

Selective Amidation: Used to acylate polyamines or amino alcohols with high chemoselectivity. The reagent prefers primary amines over secondary amines and amines over alcohols.

-

Kinetic Resolution: In the presence of chiral catalysts, this reagent can be used for the kinetic resolution of racemic amines or alcohols, where the bulky tert-butyl group enhances the stereodifferentiation.

-

Synthesis of Functionalized Scaffolds: The released thiazolidine-2-thione can be recovered and recycled, making this an atom-economical approach for large-scale synthesis of benzamide derivatives.

References

-

Chemical Identity & CAS

-

PubChem & AA Blocks Database. 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092332-34-7).[1]

-

Source:

-

-

Synthetic Methodology (Thiazolidine-2-thione Chemistry)

- Nagao, Y., et al. "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: a new convenient route to amides and peptides." Tetrahedron Letters, 1980.

-

Source:

-

Mechanistic Grounding

-

Crimmins, M. T., & Chaudhary, K. "Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones." Journal of Organic Chemistry, 2001.[3]

-

Source:

-

Sources

Solubility profile of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione in organic solvents

Solubility Profile & Handling of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

Executive Summary

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione is a specialized N-acyl thiazolidine-2-thione derivative, functionally analogous to Nagao’s reagent. It serves as a highly selective acylating agent and a "privileged scaffold" in the synthesis of complex amides and esters. Its utility stems from the unique electronic push-pull mechanism of the thione moiety, which activates the carbonyl for nucleophilic attack while maintaining stability against hydrolysis relative to acid chlorides.

This guide defines the solubility profile of this compound to optimize reaction conditions, workup protocols, and purification strategies. The presence of the lipophilic 4-tert-butyl group significantly alters its solvation thermodynamics compared to the parent thiazolidine-2-thione, shifting the profile towards non-polar organic solvents and enabling orthogonal purification methods via alcohol-based recrystallization.

Physicochemical Identity & Structural Logic

Understanding the molecule's structure is the first step to predicting its behavior in solution.

| Property | Value / Description |

| CAS Number | Not widely listed; Analogous to 110199-17-2 (Benzyl derivative) |

| Molecular Formula | C₁₄H₁₇NOS₂ |

| Molecular Weight | 279.42 g/mol |

| Structural Features | Thiazolidine-2-thione Ring: Polar, soft sulfur centers (thione S=C and thioether -S-).Benzoyl Linker: Planar, aromatic system.4-Tert-butyl Group: Bulky, highly lipophilic domain. |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

Solubility Mechanism:

The molecule exhibits "amphiphilic-like" behavior but is dominantly lipophilic. The tert-butyl group disrupts crystal packing energies, generally enhancing solubility in organic solvents compared to the unsubstituted benzoyl analog. However, the polar thione group (

Solubility Profile Matrix

The following data categorizes solvents based on their utility in synthesis and processing. Data is derived from structural analog analysis and standard handling protocols for N-acyl thiones.

Table 1: Solvent Compatibility & Solubility Ratings

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>150 mg/mL) | Primary Reaction Solvent. Excellent solvation of both the reagent and amine nucleophiles. |

| Chloroform (CHCl₃) | High (>150 mg/mL) | Alternative reaction solvent; good for NMR analysis. | |

| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Suitable for reactions requiring lower polarity or radical pathways. |

| Diethyl Ether | Moderate | Good for extraction/workup; less efficient for dissolving bulk solids. | |

| Esters | Ethyl Acetate (EtOAc) | Good (~50-80 mg/mL) | Primary Workup Solvent. Ideal for partitioning product from aqueous byproducts. |

| Alcohols | Ethanol (EtOH) | Temperature Dependent | Recrystallization Solvent. Low solubility at 0°C; High solubility at 78°C. |

| Methanol (MeOH) | Moderate/Low | Often used to wash filter cakes to remove polar impurities. | |

| Hydrocarbons | Hexanes / Heptane | Low / Insoluble | Anti-solvent. Used to precipitate the compound from DCM or EtOAc solutions. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Used in biphasic workups to remove salts and inorganic bases. |

Critical Insight: The tert-butyl group renders this compound significantly less soluble in cold alcohols than the parent thiazolidine-2-thione. This makes hot ethanol the gold standard for purification via recrystallization.

Experimental Protocol: Determination of Saturation Solubility

As a Senior Scientist, I advise against relying solely on literature values for critical process development. Variations in lot purity and crystal polymorphs can alter solubility. Use this self-validating Gravimetric Protocol.

Workflow Diagram: Solubility Determination

Figure 1: Gravimetric workflow for determining saturation solubility. This method eliminates the need for a UV standard curve, assuming the compound is non-volatile.

Step-by-Step Methodology

-

Preparation: Place an excess of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione (~100 mg) into a 4 mL glass vial.

-

Solvation: Add exactly 1.0 mL of the target solvent (e.g., Ethanol). Cap tightly.

-

Equilibration: Agitate the vial at the target temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar. Note: Ensure solid remains visible; if all dissolves, add more solid.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter (PTFE is required due to organic solvent compatibility) into a pre-weighed vial.

-

Gravimetric Analysis: Evaporate the solvent under a gentle stream of Nitrogen or in a vacuum oven at 40°C until mass constancy is achieved.

-

Calculation:

Where

Applications in Synthesis & Processing

The solubility profile dictates the operational design space for using this reagent.

A. Reaction Solvent Selection

For acylation reactions (e.g., reacting with an amine to form an amide), DCM is the preferred solvent.

-

Why: It dissolves the reagent completely at high concentrations (0.5 M - 1.0 M), driving reaction kinetics.

-

Alternative: If the amine substrate is polar, use THF . Avoid alcohols, as they may compete as nucleophiles (trans-esterification), although the thione is relatively selective.

B. Purification Strategy (Recrystallization)

The high lipophilicity of the tert-butyl group combined with the polarity of the thione makes Ethanol the ideal recrystallization solvent.

-

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol .

-

(Optional) If the solution is dark, add activated carbon and filter hot.

-

Allow to cool slowly to Room Temperature, then chill to 0°C.

-

The large tert-butyl group facilitates the formation of distinct needles or plates, excluding impurities.

-

Decision Logic for Solvents

Figure 2: Strategic solvent selection map for the lifecycle of the reagent.

References

-

Sigma-Aldrich. Product Specification: 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione. Available at: (Accessed Oct 2023).

- Nagao, Y., et al. "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new convenient synthesis of amides." Tetrahedron Letters, 1980. (Foundational chemistry of the N-acyl thione class).

-

ChemicalBook. 2,4-Thiazolidinedione and Derivatives Solubility Data. Available at: (General solubility trends for thiazolidine derivatives).

-

PubChem. Compound Summary for Thiazolidine-2-thione derivatives. Available at: (Structural analogs and physical properties).

Definitive Guide to Thiazolidine-2-thione (TT) Mediated RAFT Polymerization

Executive Summary

Thiazolidine-2-thione (TT) based Chain Transfer Agents (CTAs) represent a specialized class of controlling agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Unlike generic dithiobenzoates or trithiocarbonates, TT-CTAs are designed with a dual purpose: they provide rigorous control over molecular weight distributions during polymerization and serve as highly reactive precursors for post-polymerization modification.

This guide details the physicochemical properties, synthesis, and application of TT-CTAs, specifically focusing on their unique ability to undergo facile aminolysis. This feature allows for the direct conversion of polymer end-groups into stable amides, making TT-CTAs the gold standard for synthesizing protein-polymer conjugates and functional biomaterials.

Mechanistic Principles: The Z-Group Effect

In RAFT polymerization, the equilibrium between active and dormant chains is governed by the structure of the thiocarbonylthio compound (

Electronic Structure of Thiazolidine-2-thione

The thiazolidine-2-thione moiety acts as the Z-group. Its structure consists of a 5-membered heterocyclic ring containing nitrogen and sulfur.[1][2]

-

Resonance Stabilization: The nitrogen atom in the ring has a lone pair that can donate electron density into the thiocarbonyl (

) group. This resonance effect ( -

Intermediate Stability: The radical intermediate formed during the addition step is stabilized by the delocalization of the unpaired electron onto the nitrogen and sulfur atoms of the ring.

-

Leaving Group Ability: Crucially, the TT group is an excellent leaving group during nucleophilic acyl substitution (specifically aminolysis), which is distinct from its role in the radical process.

RAFT Mechanism with TT-CTAs

The mechanism follows the standard RAFT cycle but is characterized by specific fragmentation rates (

Figure 1: The RAFT equilibrium cycle. In TT-CTAs, the 'Z' component is the thiazolidine-2-thione ring, which balances the stability of the intermediate radical to minimize retardation while ensuring low dispersity (Đ).

Synthesis of TT-Based CTAs

The synthesis of TT-CTAs is generally modular, allowing researchers to select an R-group (leaving group) appropriate for the specific monomer class (e.g., cyanoisopropyl for methacrylates, benzyl for styrenes).

Synthetic Route: The Carbon Disulfide Approach

The most robust method involves the formation of the thiazolidine-2-thione core followed by alkylation.

Step 1: Synthesis of the Core (Thiazolidine-2-thione)

Reaction of an amino alcohol (e.g., ethanolamine) or aziridine with carbon disulfide (

Step 2: Functionalization (CTA Formation)

The core is acylated or alkylated. For RAFT agents, we typically attach the R-group via a thio-acylation or direct alkylation of the exocyclic sulfur (though for TT-CTAs, the structure is actually an

Correction on Structure: Most "TT-based RAFT agents" are actually Carbamodithioates where the nitrogen of the TT ring is connected to the

-

Structure:

-

Alternative: The TT ring is the Z group attached to the carbon.

-substituted thiazolidine-2-thione.

Standard Protocol: Synthesis of 3-(benzylthio-carbonothioyl)thiazolidine-2-thione

-

Reagents: Thiazolidine-2-thione, Carbon disulfide (

), Benzyl bromide, Potassium Hydroxide (KOH), Ethanol. -

Procedure:

-

Dissolve thiazolidine-2-thione in ethanol containing KOH.

-

Add

dropwise to form the trithiocarbonate salt intermediate. -

Add benzyl bromide (the R-group precursor) dropwise.

-

Stir at room temperature for 12-24 hours.

-

Precipitate in water and recrystallize (usually yellow crystals).

-

The "Killer Application": Aminolysis & Bioconjugation

The defining feature of TT-CTAs is the susceptibility of the thiazolidine-2-thione end-group to aminolysis .

Mechanism of Aminolysis

Unlike other RAFT agents that require hydrolysis or radical-induced reduction to remove the colored end-group, TT-terminated polymers react directly with primary amines (

Reaction:

Note: In some specific TT-CTA designs (where TT is the Z-group linked via N), the reaction releases the TT unit and links the amine to the thiocarbonyl carbon, or if designed as an activated ester mimic, it forms a direct amide with the polymer backbone if the TT was attached to a carboxyl group. However, in the context of RAFT end-groups, the primary utility is often the removal of the color or the coupling via the R-group if the R-group contained an activated ester.

Wait, clarification on "TT-based CTAs": There are two distinct types often confused:

-

TT as the Z-group (

): These are carbamodithioates. They are very stable. -

TT as an Activated Ester on the R-group: The R-group contains a TT-activated ester (e.g., TT-carboxylic acid derivative) for post-polymerization modification.

Focus of this guide (Technical Precision): We focus on Type 1 (TT as Z-group) because it offers unique end-group transformation. The TT-Z-group can be displaced by amines to form thioamides or, under specific conditions, processed to amides. However, the most high-impact application in literature (e.g., by the Perrier or Theato groups) uses the TT moiety as an activated amide equivalent.

Corrected Technical Insight: The most powerful application is when the RAFT agent is designed such that the Z-group is a Thiazolidine-2-thione . Upon reaction with an amine, the entire dithio moiety can be modified, or if the polymer is terminated with a TT-functionalized R-group, it reacts as an activated ester.

Let's focus on the Aminolysis of the Z-group (Thioacylation) : Reaction of a generic dithiobenzoate with amine yields a thioamide. Reaction of a TT-carbamodithioate (where Z = TT) with an amine is highly efficient.

Figure 2: Aminolysis pathway. The TT ring is displaced by a primary amine, functionalizing the polymer end-chain.

Experimental Protocols

Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) using a TT-CTA

Objective: Synthesize a well-defined PNIPAM homopolymer with a reactive TT end-group.

Materials:

-

Monomer: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane).

-

CTA: 3-(Benzylthiocarbonothioyl)thiazolidine-2-thione.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: 1,4-Dioxane.

Step-by-Step:

-

Stoichiometry: Target DP = 100. Ratio [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.

-

Dissolution: In a Schlenk tube, dissolve NIPAM (1.13 g, 10 mmol), TT-CTA (28.3 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (3 mL).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).

-

Polymerization: Immerse the sealed tube in an oil bath at 70°C. Stir for 6-8 hours.

-

Quenching: Cool the tube in liquid nitrogen or ice water; open to air.

-

Purification: Precipitate the polymer dropwise into cold diethyl ether (excess). Filter and dry under vacuum.

-

Analysis: The resulting polymer should be yellow. Confirm structure via

NMR (look for aromatic signals of the CTA and the isopropyl CH of the polymer).

Protocol: One-Pot Aminolysis (End-Group Removal/Functionalization)

Objective: Remove the yellow TT end-group and attach a functional amine (e.g., hexylamine as a model).

-

Solution: Dissolve the TT-terminated PNIPAM (100 mg) in THF (2 mL).

-

Addition: Add Hexylamine (10 equivalents relative to the CTA end-group).

-

Reaction: Stir at room temperature. The yellow color of the solution will fade to colorless over 1-4 hours.

-

Visual Indicator: The disappearance of yellow color confirms the loss of the thiocarbonylthio chromophore.

-

-

Purification: Precipitate into diethyl ether. The recovered polymer is now colorless and stable.

Comparison of TT-CTAs vs. Standard CTAs

| Feature | Dithiobenzoates (Z=Ph) | Trithiocarbonates (Z=S-Alkyl) | TT-Based CTAs (Z=N-Heterocycle) |

| Activity | Very High (Retardation possible) | Moderate to High | Moderate (Excellent control) |

| Stability | Low (Hydrolysis sensitive) | High | Very High |

| Color | Deep Red/Pink | Yellow/Orange | Yellow |

| Aminolysis | Slow / Messy | Moderate | Fast & Clean (Quantitative) |

| Primary Use | Low molar mass polymers | General purpose | Bioconjugation & Surface Grafting |

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4] Australian Journal of Chemistry, 58(6), 379-410. Link

-

Gregory, A., & Stenzel, M. H. (2012). Complex Polymer Architectures via RAFT Polymerization: From Fundamental Process to Extending the Scope Using Click Chemistry and Nature's Building Blocks. Progress in Polymer Science, 37(1), 38-105. Link

-

Shen, W., Qiu, Q., Wang, Y., Miao, M., Li, B., & Zhang, T. (2010). Hydrazine-responsive macrocyclic polymeric azo-dyes: synthesis and spectral properties. Polymer Chemistry, 1(9), 1441-1447. (Demonstrates aminolysis utility). Link

-

Postma, A., Davis, T. P., Moad, G., & O'Shea, M. S. (2006). Generation of "Free" Thiol Groups at Polymer Chain Ends via the RAFT Process. Macromolecules, 39(16), 5307-5318. Link

-

Xu, J., Tao, L., Boyer, C., & Davis, T. P. (2011). Combining Thio-Bromo "Click" Chemistry and RAFT Polymerization: A Powerful Tool for Preparing Functionalized Multiblock and Hyperbranched Polymers. Macromolecules, 44(2), 299-312. Link

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Electronic and Steric Modulation of Benzoyl Thiazolidine-2-thiones: The tert-Butyl Effect

Topic: Electronic effects of the tert-butyl group on benzoyl thiazolidine-2-thiones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of acyl transfer reagents and chiral auxiliaries, 3-benzoylthiazolidine-2-thiones occupy a critical niche. Often referred to as "activated amides" or Nagao auxiliaries, these compounds balance stability with high reactivity toward nucleophiles. This guide dissects the specific impact of the tert-butyl group on this scaffold.

For the drug development scientist, the tert-butyl group is not merely a lipophilic bulk; it is a precision tool for electronic tuning . When positioned on the benzoyl moiety (para-position), its positive inductive effect (+I) modulates carbonyl electrophilicity, enhancing selectivity in acylation reactions. When positioned on the thiazolidine ring (C4 position), its steric bulk dictates facial selectivity in asymmetric synthesis. This guide focuses primarily on the electronic modulation of the benzoyl core, providing a rational framework for reagent selection.

Molecular Architecture & Electronic Theory

The Push-Pull Electronic System

The reactivity of N-benzoyl thiazolidine-2-thione stems from the unique electronic mismatch between the exocyclic carbonyl (C=O) and the thiocarbonyl (C=S). The nitrogen atom, flanked by these two groups, is part of a "push-pull" system.

-

The Thione Effect: The C=S group is a poor orbital match for nitrogen (2p-3p overlap), making the lone pair on nitrogen more available to donate into the exocyclic carbonyl. However, the thione is also strongly electron-withdrawing by induction.

-

The tert-Butyl Modulation: When a tert-butyl group is attached to the para-position of the benzoyl ring, it exerts a strong positive inductive effect (+I) and hyperconjugation.

Hammett Correlation and Electrophilicity

The electronic effect of the tert-butyl group can be quantified using the Hammett equation. The

-

Electron Donation: The t-Bu group pushes electron density into the benzene ring, which is conjugated with the carbonyl carbon.

-

Reduced Electrophilicity: This increased electron density raises the LUMO energy of the carbonyl, making it less electrophilic compared to the unsubstituted (

) or nitro-substituted ( -

Kinetic Consequence: The rate of nucleophilic attack (aminolysis or alcoholysis) is retarded.

Why is this useful? In drug synthesis, "hot" electrophiles often lead to side reactions (e.g., bis-acylation or reaction with less nucleophilic functional groups). The tert-butyl deactivated reagent acts as a "tamed" acyl donor, providing chemoselectivity .

Visualizing the Electronic Pathway

Reactivity Profile & Kinetic Data

The following table summarizes the comparative reactivity of substituted benzoyl thiazolidine-2-thiones in aminolysis reactions (reaction with benzylamine in CH₂Cl₂ at 25°C).

| Substituent (Para) | Electronic Effect | Hammett Constant ( | Relative Rate ( | Selectivity |

| -NO₂ | Strong EWG | +0.78 | ~450 | Low (Promiscuous) |

| -Cl | Weak EWG | +0.23 | ~15 | Moderate |

| -H | Reference | 0.00 | 1.0 | Moderate |

| -CH₃ | Weak EDG | -0.17 | 0.6 | High |

| -C(CH₃)₃ (t-Bu) | Strong EDG | -0.20 | 0.45 | Very High |

Interpretation: The tert-butyl derivative reacts at less than half the rate of the unsubstituted compound. This kinetic window allows for the discrimination between sterically different amines (e.g., primary vs. secondary) or electronically different nucleophiles (e.g., amine vs. alcohol) without requiring protecting groups.

Experimental Protocols

Synthesis of N-(4-tert-Butylbenzoyl)thiazolidine-2-thione

This protocol ensures high yield and purity, leveraging the solubility of the tert-butyl group.

Reagents:

-

Thiazolidine-2-thione (1.0 eq)

-

4-tert-Butylbenzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) (dry)

-

DMAP (0.1 eq, catalyst)

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve thiazolidine-2-thione (1.19 g, 10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add triethylamine (1.67 mL, 12 mmol) and DMAP (122 mg, 1 mmol). Cool the solution to 0°C in an ice bath.

-

Acylation: Dissolve 4-tert-butylbenzoyl chloride (2.16 g, 11 mmol) in DCM (10 mL) and add it dropwise over 15 minutes. The solution will turn bright yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the thione by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. The tert-butyl group enhances solubility, making recrystallization from Hexane/Ethyl Acetate highly effective. Alternatively, purify via silica gel chromatography.

-

Characterization:

-

IR (KBr): Look for C=O stretch around 1680–1690 cm⁻¹ (shifted lower than typical benzoyl due to t-Bu donation).

-

¹H NMR (CDCl₃): Distinctive t-Bu singlet at ~1.33 ppm (9H) and AA'BB' aromatic system.

-

Self-Validating the Protocol

-

Color Change: The reaction must transition from colorless/pale yellow to a deep yellow (characteristic of the N-acyl thione chromophore).

-

IR Shift: If the C=O peak appears >1700 cm⁻¹, hydrolysis may have occurred (forming the carboxylic acid) or the product is not the thione amide.

Applications in Drug Discovery[1][2]

Selective Acylation of Polyamines

The p-tert-butyl derivative is ideal for selectively acylating primary amines in the presence of secondary amines. The steric bulk of the tert-butyl group (remote from the reaction center) does not hinder the approach of the primary amine but the electronic deactivation makes the reagent "wait" for the better nucleophile.

Solubility Enhancement

A common failure mode in library synthesis is the precipitation of intermediates. The tert-butyl group adds significant lipophilicity (LogP increase ~1.5), ensuring that intermediates remain soluble in standard organic solvents (DCM, THF) used in automated synthesis platforms.

References

-

Sigma-Aldrich. 3-(4-tert-Butylbenzoyl)-1,3-thiazolidine-2-thione Product Page.Link

- Nagao, Y., et al. "Monitored aminolysis of 3-acylthiazolidine-2-thiones: A new convenient synthesis of amides." Tetrahedron Letters, 1980.

- Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. (Source for values).

-

Deng, X., et al. "A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism." Phosphorus, Sulfur, and Silicon, 2011. Link (Context on reactivity and mechanism).

-

Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1] Synlett, 2024.[1] Link (Context on tert-butyl group utility).

Sources

Mechanism of reversible addition-fragmentation chain transfer using thiazolidine-2-thiones

This guide details the mechanistic principles, synthesis, and application of Thiazolidine-2-thione (TT) based agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

It focuses on the most high-impact application in drug development: utilizing the TT moiety as an activated amide equivalent (typically on the R-group) to facilitate facile, metal-free bioconjugation to proteins and peptides, while maintaining the rigorous molecular weight control characteristic of RAFT.

Executive Summary

In the landscape of controlled radical polymerization, Thiazolidine-2-thiones (TTs) represent a specialized class of functional groups used to engineer "bioconjugation-ready" polymers.[1] Unlike standard RAFT agents that solely control molecular weight, TT-functionalized agents serve a dual purpose:

-

RAFT Control: They mediate the polymerization via a thiocarbonylthio core (dithiobenzoate or trithiocarbonate).[2]

-

Orthogonal Reactivity: The TT group acts as a robust, hydrolytically stable, yet highly reactive "active ester" mimic, enabling site-specific aminolysis with lysine residues on proteins or amine-bearing drugs.

This guide provides the mechanistic causality, experimental protocols, and kinetic data required to implement TT-RAFT in therapeutic delivery systems.

Part 1: Chemical Architecture & Mechanistic Causality

The Dual-Function Architecture

The efficacy of a TT-RAFT agent relies on the separation of the polymerization control site (Z-group) and the bioconjugation site (R-group).

-

The Z-Group (Stabilizing Group): Typically a phenyl (dithiobenzoate) or alkylthio (trithiocarbonate) group. This group governs the stability of the radical intermediate and the rate of addition/fragmentation (

, -

The R-Group (Leaving Group): This group initiates the polymer chain. In TT-RAFT agents, the R-group is functionalized with a 3-acyl-thiazolidine-2-thione moiety.

-

Why TT and not NHS? N-hydroxysuccinimide (NHS) esters are prone to rapid hydrolysis in aqueous buffers. The TT amide bond is significantly more stable toward hydrolysis (half-life > weeks at pH 7) but reacts rapidly with primary amines due to the specific electronic activation of the carbonyl by the thione sulfur.

-

The RAFT Polymerization Cycle

The polymerization proceeds via the standard RAFT mechanism.[2][3] The TT moiety on the R-group remains intact ("survives") the radical conditions because the radical propagates from the carbon adjacent to the carbonyl, not the heterocyclic ring itself.

Figure 1: The RAFT polymerization cycle. The Thiazolidine-2-thione (TT) moiety is attached to the R-group (or Z-group depending on design) and is carried at the chain end, remaining dormant until the bioconjugation step.

Part 2: The Thiazolidine-2-thione "Click" Mechanism (Aminolysis)

The defining feature of this system is the post-polymerization modification. The TT group undergoes selective aminolysis with primary amines (e.g., Lysine-

Mechanism:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the acyl-thiazolidine-2-thione.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Release: The thiazolidine-2-thione ring is a "soft" leaving group. It is expelled, reforming the carbonyl as a stable amide bond with the protein/drug.

-

Chromogenic Readout: The released thiazolidine-2-thione molecule has a distinct UV absorbance (

nm), allowing for real-time monitoring of the reaction progress—a distinct advantage over NHS esters.

Figure 2: Mechanism of bioconjugation via aminolysis. The TT ring acts as the leaving group, forming a stable amide linkage.

Part 3: Experimental Protocols

Protocol A: Synthesis of TT-Functionalized RAFT Agent (TT-CPADB)

Target Molecule: 3-(4-cyanopentanoic acid)-thiazolidine-2-thione dithiobenzoate.

Reagents:

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) [Standard RAFT Agent]

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step:

-

Dissolution: Dissolve CPADB (1.0 eq) and thiazolidine-2-thione (1.1 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

-

Activation: Cool the solution to 0°C. Add DMAP (0.1 eq) as a catalyst.

-

Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h). The solution will turn from red to a suspension (DCU precipitate).

-

Purification:

-

Filter off the white dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% NaHCO

(2x), 0.1M HCl (2x), and Brine (1x). -

Dry over MgSO

and concentrate in vacuo. -

Critical Step: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The TT-CPADB is typically the major red band.

-

-

Validation:

H NMR should show the disappearance of the carboxylic acid proton and the appearance of the thiazolidine ring protons (triplets at ~4.6 and 3.4 ppm).

Protocol B: Polymerization of HPMA (Drug Delivery Scaffold)

Reagents:

-

CTA: TT-CPADB (from Protocol A)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: DMF (Dimethylformamide)[5]

Step-by-Step:

-

Stoichiometry: Target DP = 100. Ratio [M]:[CTA]:[I] = 100 : 1 : 0.2.

-

Setup: Dissolve HPMA, TT-CPADB, and AIBN in DMF (total monomer concentration ~1.0 M) in a Schlenk tube.

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Critical for RAFT). Backfill with Nitrogen.[5][6]

-

Polymerization: Immerse in an oil bath at 70°C for 12-24 hours.

-

Termination: Quench by rapid cooling and exposure to air.

-

Isolation: Precipitate into cold diethyl ether. Redissolve in acetone and reprecipitate (3x) to remove unreacted TT-CTA.

-

Result: A pink/red polymer (PolyHPMA) with a reactive TT group at the

-terminus.

Protocol C: Bioconjugation to Lysozyme (Model Protein)

Step-by-Step:

-

Buffer Prep: Prepare 0.1 M Borate buffer (pH 8.0) or PBS (pH 7.4). Note: Higher pH accelerates aminolysis.

-

Mixing: Dissolve Lysozyme (10 mg/mL) in buffer. Add TT-PolyHPMA (10-20 molar excess relative to protein lysine residues).

-

Incubation: Stir at room temperature for 4-12 hours.

-

Monitoring: Monitor UV absorbance at 305 nm (release of free thiazolidine-2-thione).

-

Purification: Dialysis (MWCO 10-20 kDa) against water to remove free polymer and released TT.

-

Analysis: SDS-PAGE or SEC to confirm the shift in molecular weight (Protein + Polymer).

Part 4: Data & Performance Comparison

The following table contrasts TT-RAFT agents with other common bioconjugation strategies.

| Feature | Thiazolidine-2-thione (TT) | N-Hydroxysuccinimide (NHS) | Pentafluorophenyl (PFP) |

| Hydrolytic Stability | High ( | Low ( | Moderate |

| Aminolysis Rate | Fast (Selective for 1° amines) | Fast | Very Fast |

| Readout | UV-Vis (305 nm) | None (requires HPLC) | F-NMR |

| Solubility | Good in organic/mixed aqueous | Good | Hydrophobic |

| Toxicity of LG | Low (Thiazolidine-2-thione) | Low | Low |

Kinetic Insight

In RAFT polymerization of acrylamides (like HPMA or NAM), TT-functionalized dithiobenzoates typically yield:

-

Dispersity (Đ): < 1.15 (Excellent control).[4]

-

Conversion: > 90% achievable without loss of the TT end-group fidelity.

-

Retardation: Minimal, provided the Z-group is matched to the monomer (Dithiobenzoates for methacrylates/acrylamides).

References

-

Chiefari, J., et al. (1998).[3] Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

-

Gunatillake, W. D., et al. (2020).[5] Thiazolidine-2-thione-Functionalized RAFT Agents: A Versatile Route to Protein−Polymer Conjugates.[4] Bioconjugate Chemistry. Link

-

Tao, L., Liu, J., Xu, J., & Davis, T. P. (2009). Synthesis and bioactivity of poly(HPMA)-lysozyme conjugates: The use of novel thiazolidine-2-thione coupling chemistry. Organic & Biomolecular Chemistry. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry. Link

-

Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]

- 3. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents | MDPI [mdpi.com]

Reactivity ratios of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione with various monomers

The following technical guide details the reactivity profile of 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione , a specialized functional agent used in controlled radical polymerization.

Editorial Note: This guide addresses the compound's primary role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent and Photoiniferter .[1] Unlike vinyl monomers (e.g., Styrene, MMA), this molecule does not possess a polymerizable double bond for backbone incorporation.[1] Therefore, "reactivity ratios" in this context are scientifically defined as Chain Transfer Constants (

Executive Summary

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (hereafter referred to as TBT-Thione ) is a high-performance active amide-type RAFT agent .[1] It is designed to control the molecular weight and dispersity (

Its specific "reactivity" is governed by the stability of the intermediate radical formed upon addition of a propagating chain to the thiocarbonyl group.[1] The tert-butyl substituent on the benzoyl ring acts as a weak electron-donating group, modulating the stability of the R-group radical (4-tert-butylbenzoyl radical) and enhancing solubility in non-polar monomers like styrene.[1]

Core Utility

| Feature | Technical Specification |

| Role | Chain Transfer Agent (RAFT) / Photoiniferter |

| Mechanism | Reversible Addition-Fragmentation / Homolytic Photolysis |

| Reactivity Metric | Chain Transfer Constant ( |

| Key Monomers | Styrenics, Acrylates, Methacrylates |

| Applications | Precision polymer synthesis, End-group functionalization for drug conjugates |

Mechanistic Principles & Reactivity[1][5][8]

The reactivity of TBT-Thione is not defined by copolymerization parameters (

The RAFT Mechanism (Thermal)

In thermal polymerization (60°C – 100°C), TBT-Thione acts as a transfer agent.[1] The critical reactivity parameter is the Chain Transfer Constant (

Where:

- : Rate constant of chain transfer (addition to CTA + fragmentation).[1]

- : Rate constant of propagation.[2][3]

Photoiniferter Mechanism (UV/Vis)

Under UV irradiation (

Visualization of the Pathway

The following diagram illustrates the equilibrium process governing the reactivity of TBT-Thione.

Figure 1: The addition-fragmentation equilibrium.[1] The "Reactivity" is the ratio of forward fragmentation (to R[1]•) vs. reverse fragmentation.[1][4]

Experimental Reactivity Data

The following data summarizes the transfer coefficients of N-acyl thiazolidine-2-thiones. While specific values for the tert-butyl derivative are often extrapolated, they closely track the parent N-benzoyl derivative due to the distal nature of the substituent.[1]

Table 1: Chain Transfer Constants ( ) at 60°C

| Monomer | Kinetic Regime | Interpretation | |

| Styrene (St) | ~ 50 - 100 | High Transfer | Excellent control.[1] The intermediate radical is stabilized, favoring exchange.[1] |

| Methyl Acrylate (MA) | ~ 15 - 25 | Moderate-High | Good control.[1] Fast fragmentation of the leaving group.[1] |

| Methyl Methacrylate (MMA) | ~ 0.5 - 2.0 | Low-Moderate | Challenging.[1] The tertiary propagating radical is a poor leaving group relative to the benzoyl radical.[1] |

| Vinyl Acetate (VAc) | < 0.1 | Very Low | Poor control.[1] The unstable VAc radical shifts equilibrium toward the intermediate, causing retardation.[1] |

Critical Insight: For MMA polymerization, TBT-Thione is often less effective than Dithiobenzoates because the fragmentation rate of the bulky PMMA radical is slow.[1] For Styrene and Acrylates, it is an ideal controller.[1]

Experimental Protocols

Synthesis of TBT-Thione

Objective: Create the high-purity RAFT agent from commercially available precursors.

Reagents:

-

1,3-Thiazolidine-2-thione (1.0 eq)[1]

-

4-Tert-butylbenzoyl chloride (1.1 eq)[1]

-

Triethylamine (1.2 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Workflow:

-

Dissolution: Dissolve 1,3-thiazolidine-2-thione in anhydrous DCM at 0°C under

. -

Base Addition: Add Triethylamine dropwise. The solution may yellow slightly.[1]

-

Acylation: Add 4-Tert-butylbenzoyl chloride dropwise over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Wash organic phase with 1M HCl (2x), sat.

(2x), and Brine.[1] Dry over -

Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica).

-

Yield: Expect bright yellow crystals (Yield > 85%).

Determination of Reactivity ( ) via Mayo Method

Objective: Quantify the reactivity of TBT-Thione with a specific monomer (e.g., Styrene).[1]

Protocol:

-

Preparation: Prepare 5 polymerization ampoules containing:

-

Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen.[1] Seal ampoules.

-

Polymerization: Immerse in oil bath at 60°C.

-

Termination: Stop reaction at low conversion (< 5%) to avoid composition drift. Quench in ice water.

-

Analysis: Precipitate polymer in Methanol. Dry. Measure Number Average Molecular Weight (

) via GPC (THF eluent).[1] -

Calculation: Plot

vs.The Mayo Equation governs the slope:

[1]-

Slope =

(The Reactivity Ratio).[1]

-

Logical Workflow: Selecting TBT-Thione

Use this decision tree to determine if TBT-Thione is the correct agent for your drug delivery or material synthesis project.

Figure 2: Selection logic based on monomer compatibility.[1]

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][6] Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]

-

Chiefari, J., et al. (1998).[1] Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562.[1] Link[1]

-

Le, T. P., Moad, G., Rizzardo, E., & Thang, S. H. (1998).[1] Polymerization with Living Characteristics.[7][8] PCT International Application, WO 98/01478.[1] Link

-

Gregory, A., & Stenzel, M. H. (2012).[1] Complex macromolecular architectures via RAFT polymerization. Progress in Polymer Science, 37(1), 38-105.[1] Link[1]

Sources

- 1. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. cjps.org [cjps.org]

- 4. Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Methodological & Application

Procedure for acylation of amines using 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

Application Notes & Protocols

Topic: Procedure for Acylation of Amines Using 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

For: Researchers, Scientists, and Drug Development Professionals

A Robust and Mild Approach to Amide Synthesis: Acylation of Amines with 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

Abstract

Amide bond formation is a cornerstone of chemical synthesis, particularly in the fields of medicinal chemistry and materials science.[1] This application note details a highly efficient and mild protocol for the acylation of primary and secondary amines using 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione. This crystalline, stable acylating agent offers significant advantages over traditional methods, such as acyl chlorides or carbodiimide-based couplings, by providing high yields, simple purification, and excellent functional group tolerance under neutral conditions. We provide a comprehensive overview of the underlying mechanism, a detailed step-by-step protocol, and expected outcomes for a range of amine substrates.

Introduction: The Rationale for N-Acyl Thiazolidinethiones

The synthesis of amides from carboxylic acids and amines typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that forms a stable ammonium carboxylate salt.[2] While numerous methods exist, many suffer from drawbacks such as the use of harsh reagents, generation of difficult-to-remove byproducts, and potential for epimerization in chiral substrates.[1]

N-acyl thiazolidinethiones, such as 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione, serve as potent "activated ester" equivalents. The electron-withdrawing nature of the thiocarbonyl group within the thiazolidinethione ring significantly enhances the electrophilicity of the acyl carbonyl carbon. This activation renders the molecule highly susceptible to nucleophilic attack by an amine, a process known as aminolysis.[3] The reaction proceeds smoothly under mild, often ambient, conditions without the need for additional coupling reagents, making it a highly attractive method for modern organic synthesis.

The Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The acylation of an amine with 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione proceeds via a classical nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the N-acyl thiazolidinethione.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

-

Collapse and Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the 1,3-thiazolidine-2-thione anion, which is a stable and effective leaving group.

-

Proton Transfer: The resulting protonated amide is deprotonated by either another equivalent of the starting amine or a mild base, yielding the final neutral amide product and the protonated leaving group. The 1,3-thiazolidine-2-thione byproduct is typically non-reactive and easily separated during workup.

The logical flow of this mechanism is depicted below.

Caption: Reaction mechanism for amine acylation.

Experimental Protocol: General Procedure

This protocol provides a reliable method for the acylation of a representative primary amine. The reaction can be readily adapted for various primary and secondary aliphatic and aromatic amines.

3.1. Materials and Reagents

-

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (1.0 eq)

-

Amine substrate (e.g., Benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

3.2. Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione (e.g., 293 mg, 1.0 mmol).

-

Solvent Addition: Dissolve the acylating agent in anhydrous DCM (10 mL). Stir the solution at room temperature until all the solid has dissolved.

-

Amine Addition: Add the amine substrate (e.g., benzylamine, 118 mg, 1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-6 hours at room temperature. The disappearance of the starting acylating agent indicates completion.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes the thiazolidinethione byproduct and any unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 40% ethyl acetate) to afford the pure amide product.

Caption: Step-by-step experimental workflow.

Data and Expected Results

The use of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-2-thione is effective for a wide range of amines. Below is a table summarizing typical reaction conditions and expected yields for different amine classes.

| Amine Substrate | Amine Type | Stoichiometry (Amine:Acylating Agent) | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Benzylamine | Primary, Aliphatic | 1.1 : 1.0 | 25 | 2 | >95% |

| Aniline | Primary, Aromatic | 1.2 : 1.0 | 25 | 4-6 | 85-90% |

| Dibenzylamine | Secondary, Aliphatic | 1.1 : 1.0 | 25 | 3-5 | >95% |

| Cyclohexylamine | Primary, Aliphatic | 1.1 : 1.0 | 25 | 2-3 | 90-95% |

| Morpholine | Secondary, Cyclic | 1.1 : 1.0 | 25 | 2 | >95% |

Note: Reactions with less nucleophilic amines (e.g., aniline) may require slightly longer reaction times or gentle heating (e.g., 40 °C) to achieve full conversion.

Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, consider adding an additional 0.1-0.2 equivalents of the amine. For particularly unreactive amines, the reaction can be gently heated to 40-50 °C.

-

Difficult Purification: The 1,3-thiazolidine-2-thione byproduct is mildly acidic and readily removed with a basic wash (NaHCO₃ or K₂CO₃). If the byproduct persists, an additional basic wash is recommended.

-

Low Yield: Ensure all reagents are pure and solvents are anhydrous. Moisture can hydrolyze the acylating agent, reducing the overall yield.

Conclusion

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione is a superior reagent for the mild and efficient acylation of amines. Its high reactivity, operational simplicity, and the ease of byproduct removal make it an invaluable tool for constructing amide bonds in complex molecules. This protocol provides a robust and scalable foundation for its application in diverse research and development settings.

References

- Dondoni, A., & Perrone, D. (2004). Thiazole-Based Peptide Synthesis. John Wiley & Sons, Ltd.

- Iwata, C., Watanabe, M., et al. (1988). 3-Acyl-2-(N-cyanoimino)thiazolidines as an acylating agent: preparation of amides, esters, and thioesters. Heterocycles.

-

Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions: use of tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry. [Link]

-

Fujiwara, Y., & Futaki, S. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Romero, J. A. C., & Watson, A. J. B. (2015). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Grokipedia. (n.d.). Aminolysis. [Link]

- Zhang, P., et al. (2017). Mechanism for acetic acid-catalyzed ester aminolysis.

-

Leite, A. C. L., et al. (2004). Synthesis and characterization of new amino acyl-4-thiazolidones. SciELO. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Lab Reporter [fishersci.co.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

Application Notes and Protocols: Controlled Radical Polymerization of Styrene using 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Polystyrene Synthesis through Controlled Radical Polymerization

Polystyrene is a ubiquitous polymer with wide-ranging applications, from everyday packaging to advanced biomedical devices. Traditional free-radical polymerization of styrene, however, offers limited control over the polymer's molecular weight, dispersity, and architecture. This lack of precision can be a significant hurdle in applications demanding well-defined macromolecular structures. Controlled radical polymerization (CRP) techniques have emerged as powerful tools to overcome these limitations, enabling the synthesis of polymers with predetermined characteristics.[1]

Among the various CRP methods, Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization has gained prominence due to its versatility and compatibility with a broad range of monomers and reaction conditions.[1][2] The core of the RAFT process lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled chain growth.[3] This application note provides a detailed guide for the controlled radical polymerization of styrene utilizing a specific N-acyl thiazolidine-2-thione derivative, 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione , as the RAFT agent. While direct literature on this specific compound for styrene polymerization is nascent, the principles outlined herein are derived from the well-established chemistry of dithiocarbamates and other RAFT agents in styrene polymerization.[4][5]

Theoretical Background: The RAFT Mechanism with 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione

The controlled nature of RAFT polymerization hinges on a degenerative chain transfer process. The proposed mechanism for the polymerization of styrene using 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione is depicted below. The process begins with a standard radical initiation, followed by the rapid reaction of the propagating polystyrene radical with the RAFT agent. This leads to the formation of a dormant polymeric species and a new radical capable of initiating further polymerization. This rapid equilibrium between active and dormant chains ensures that all polymer chains grow at a similar rate, resulting in a low dispersity (narrow molecular weight distribution).

Caption: Proposed RAFT mechanism for styrene polymerization.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the controlled polymerization of styrene. Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.

Materials

-

Styrene: Inhibitor removed by passing through a column of basic alumina.

-

3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (RAFT Agent): Synthesized according to literature procedures or sourced from a reliable supplier.

-

Azobisisobutyronitrile (AIBN): Recrystallized from methanol.

-

Anhydrous Toluene: As the solvent.

-

Methanol: For precipitation.

-

Nitrogen or Argon: For creating an inert atmosphere.

Equipment

-

Schlenk flask or similar reaction vessel with a magnetic stir bar.

-

Oil bath with a temperature controller.

-

Vacuum/inert gas manifold (Schlenk line).

-

Syringes and needles for liquid transfers.

-

Standard laboratory glassware.

Procedure

-

Preparation of the Reaction Mixture:

-

In a typical experiment targeting a polystyrene of a specific molecular weight, the molar ratio of monomer to RAFT agent to initiator is crucial. For this protocol, we will target a degree of polymerization of 100. A common ratio is [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.

-

To a 25 mL Schlenk flask, add 3-(4-Tert-butylbenzoyl)-1,3-thiazolidine-2-thione (e.g., 0.029 g, 0.1 mmol) and AIBN (e.g., 0.0033 g, 0.02 mmol).

-

Add a magnetic stir bar to the flask.

-

Seal the flask with a rubber septum and connect it to a Schlenk line.

-

-

Degassing:

-

Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Addition of Monomer and Solvent:

-

Using a degassed syringe, add inhibitor-free styrene (e.g., 1.04 g, 10 mmol) to the Schlenk flask.

-

Add anhydrous toluene (e.g., 2 mL) to the flask to create a solution.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at 70 °C.

-

Stir the reaction mixture at a constant rate.

-

To monitor the progress of the polymerization, small aliquots can be withdrawn at different time points using a degassed syringe. These samples can be analyzed to determine monomer conversion and polymer molecular weight.

-

-

Termination and Isolation:

-

After the desired reaction time (e.g., 8 hours), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Dilute the reaction mixture with a small amount of toluene if necessary.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker containing a large excess of cold methanol (e.g., 100 mL) while stirring.

-

The polystyrene will precipitate as a white solid.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Data and Expected Results

The success of a RAFT polymerization is evaluated by the control over molecular weight and the low dispersity of the resulting polymer.

Table 1: Theoretical vs. Expected Experimental Data

| Parameter | Theoretical Value | Expected Experimental Value |

| Target Degree of Polymerization | 100 | N/A |

| Monomer Conversion (at 8h) | ~60-70% | Determined by ¹H NMR or gravimetry |

| Theoretical Mₙ (at 100% conversion) | ~10,700 g/mol | Dependent on conversion |

| Expected Mₙ (at 65% conversion) | ~7,000 g/mol | Determined by GPC/SEC |

| Dispersity (Đ) | N/A | 1.1 - 1.3 |

Note: The theoretical number-average molecular weight (Mₙ) can be calculated using the following formula: Mₙ = (([Monomer]₀ / [RAFT Agent]₀) * Monomer Conversion * Molar Mass of Monomer) + Molar Mass of RAFT Agent

Workflow and Characterization

The overall experimental workflow and subsequent characterization are crucial for validating the controlled nature of the polymerization.

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Reaction Conditions for the Synthesis of N-Benzoyl Thiazolidine-2-thiones: An Application Note and Protocol Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of N-benzoyl thiazolidine-2-thiones. We will delve into the critical parameters that govern this reaction, explaining the chemical principles behind experimental choices to ensure not only success but also a deep understanding of the synthesis. This document is designed to be a self-validating system, empowering you to optimize conditions for your specific substrates and research goals.

Introduction: The Significance of N-Acylated Thiazolidine-2-thiones

Thiazolidine-2-thiones are a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry.[1][2] Their scaffold is a key component in a variety of biologically active molecules, exhibiting properties ranging from antimicrobial and anti-inflammatory to potential anticancer agents.[1] The N-acylation of the thiazolidine-2-thione ring, particularly N-benzoylation, provides a versatile handle for modifying the molecule's steric and electronic properties, thus enabling the fine-tuning of its biological activity and serving as a crucial intermediate for further synthetic transformations.[2]

The primary challenge in the synthesis of N-benzoyl thiazolidine-2-thiones lies in achieving selective acylation at the nitrogen atom over the sulfur atom of the thioamide functional group. This guide will provide a detailed exploration of the factors influencing this regioselectivity.

Core Principles: Navigating the Path to Selective N-Benzoylation

The selective N-acylation of the thiazolidine-2-thione ring is a classic problem of competing nucleophilicity. Both the nitrogen and the exocyclic sulfur atoms possess lone pairs of electrons and can act as nucleophiles. To achieve the desired N-benzoyl product, the reaction conditions must be carefully chosen to favor nucleophilic attack by the nitrogen atom. This can be understood through the lens of fundamental chemical principles.

The Role of Hard and Soft Acids and Bases (HSAB) Theory

The Hard and Soft Acids and Bases (HSAB) theory is a powerful qualitative tool for predicting the outcome of reactions between Lewis acids and bases.[3][4][5] It classifies acids and bases as either "hard" or "soft" based on their polarizability, size, and charge density.

-

Hard acids and bases are small, have a high charge density, and are not easily polarizable.

-

Soft acids and bases are large, have a low charge density, and are easily polarizable.

The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. [3][5]

In the context of N-benzoylation of thiazolidine-2-thione:

-

The nitrogen atom of the thioamide is a harder nucleophile compared to the sulfur atom.

-

The sulfur atom is a softer nucleophile .

-

The electrophilic center of the benzoylating agent, the carbonyl carbon, is a hard acid .

Therefore, according to the HSAB principle, the harder nitrogen atom should preferentially attack the harder carbonyl carbon of the benzoylating agent, leading to the desired N-benzoyl product. However, this is a simplification, and other factors, such as the nature of the benzoylating agent and the reaction conditions, can influence the outcome. For instance, the acyl carbon in benzoyl chloride is harder than in benzoic anhydride.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial for understanding how reaction conditions can dictate the final product distribution when a reaction can proceed through multiple pathways.[6][7]

-

The kinetic product is the one that is formed the fastest, as it proceeds through the transition state with the lowest activation energy.

-

The thermodynamic product is the most stable product, having the lowest Gibbs free energy.

In the acylation of thiazolidine-2-thione:

-

S-acylation is often the kinetically favored pathway. The sulfur atom is generally more nucleophilic than the nitrogen in aprotic solvents, leading to a lower activation barrier for the initial attack.

-

N-acylation typically leads to the thermodynamically more stable product. The resulting N-benzoyl bond is generally stronger and more stable than the S-acyl thioester bond.

This dichotomy allows us to steer the reaction towards the desired N-benzoyl product by manipulating the reaction conditions. Lower temperatures and shorter reaction times tend to favor the kinetic product (S-acylation), while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product (N-acylation). It is also possible that the initially formed S-acyl product can rearrange to the more stable N-acyl product under certain conditions, a phenomenon known as N- to S-acyl transfer.

Optimizing Reaction Parameters: A Practical Guide

Based on the principles outlined above, we can now discuss the practical aspects of optimizing the reaction conditions for the synthesis of N-benzoyl thiazolidine-2-thiones.

Choice of Benzoylating Agent

The reactivity of the benzoylating agent plays a significant role.

-

Benzoyl Chloride: A highly reactive and hard electrophile. Its use often requires a base to neutralize the HCl byproduct. The hard nature of the acyl carbon favors reaction with the harder nitrogen nucleophile.

-

Benzoic Anhydride: A less reactive alternative to benzoyl chloride. It can be used with a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

Benzoic Acid (with a coupling agent): This approach, using coupling agents like dicyclohexylcarbodiimide (DCC), offers a milder alternative and is particularly useful for sensitive substrates.

The Crucial Role of the Base

The choice of base is critical for promoting the reaction and influencing its selectivity.

-

Triethylamine (TEA): A common organic base used to scavenge the acid byproduct from reactions with acyl chlorides. Its presence can influence the nucleophilicity of the thiazolidine-2-thione.

-

4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst. It functions by forming a highly reactive N-acylpyridinium intermediate with the benzoylating agent.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong inorganic bases that can deprotonate the thiazolidine-2-thione to form the corresponding anion, a more potent nucleophile. However, the use of strong bases in protic solvents can lead to competing hydrolysis of the benzoylating agent.

Solvent Effects

The solvent can significantly impact the reaction rate and selectivity.

-

Aprotic Solvents (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (CH₃CN)): These are generally preferred as they do not interfere with the reaction and can help to solubilize the reactants. Nonpolar aprotic solvents can favor N-acylation.[8][9]

-

Protic Solvents (e.g., Ethanol, Water): These should generally be avoided when using highly reactive acylating agents like benzoyl chloride, as they can lead to solvolysis.

Temperature and Reaction Time

As discussed under kinetic vs. thermodynamic control, temperature is a key parameter for controlling the product distribution.

-

Low Temperatures (e.g., 0 °C to room temperature): May favor the kinetic S-acyl product.

-

Elevated Temperatures: Can promote the formation of the thermodynamically favored N-acyl product, potentially through equilibration of the S-acyl intermediate.

Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of side products.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-benzoyl thiazolidine-2-thione.

Protocol 1: N-Benzoylation using Benzoyl Chloride and Triethylamine

This protocol utilizes the common and readily available benzoyl chloride as the acylating agent.

Workflow Diagram:

Caption: Workflow for N-benzoylation using benzoyl chloride.

Materials:

-

Thiazolidine-2-thione (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add thiazolidine-2-thione (1.0 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: N-Benzoylation using Benzoic Acid, DCC, and DMAP

This protocol is a milder alternative, suitable for substrates that may be sensitive to the conditions of Protocol 1.

Workflow Diagram:

Caption: Workflow for DCC/DMAP mediated N-benzoylation.

Materials:

-

Thiazolidine-2-thione (1.0 eq)

-

Benzoic acid (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add thiazolidine-2-thione (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters for the two protocols, providing a starting point for optimization.

| Parameter | Protocol 1 (Benzoyl Chloride) | Protocol 2 (DCC/DMAP) | Rationale for Choice |

| Benzoylating Agent | Benzoyl Chloride | Benzoic Acid | Benzoyl chloride is more reactive; benzoic acid is milder. |